molecular formula C13H17ClO2 B13946535 2-(3-Chloro-4-isobutylphenyl)propionic acid CAS No. 58880-41-4

2-(3-Chloro-4-isobutylphenyl)propionic acid

Cat. No.: B13946535
CAS No.: 58880-41-4
M. Wt: 240.72 g/mol
InChI Key: ZHJFTHAIVITSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-isobutylphenyl)propionic acid is a substituted propionic acid derivative with the molecular formula C₁₃H₁₇ClO₂. Its structure features a propionic acid backbone (CH₂CH₂COOH) substituted at the second carbon with a phenyl ring bearing a chlorine atom at the meta position (C-3) and an isobutyl group at the para position (C-4) (Figure 1).

Properties

CAS No.

58880-41-4

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

2-[3-chloro-4-(2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C13H17ClO2/c1-8(2)6-11-5-4-10(7-12(11)14)9(3)13(15)16/h4-5,7-9H,6H2,1-3H3,(H,15,16)

InChI Key

ZHJFTHAIVITSPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)C(C)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 2-(3-chloro-4-isobutylphenyl)propionic acid typically follows a multi-step route starting from substituted benzene derivatives, involving:

  • Alkylation of aromatic rings to introduce the isobutyl group,
  • Introduction of the chloro substituent at the 3-position on the aromatic ring,
  • Formation of the propionic acid side chain through various oxidation or hydrolysis steps.

This compound is closely related to ibuprofen (2-(4-isobutylphenyl)propionic acid), and many synthetic methods for ibuprofen serve as a basis for its chlorinated analogs.

Key Synthetic Routes

Epoxide Opening and Rearrangement Method

A notable method involves the use of methyl 3-(4-isobutylphenyl)-3-methylglycidate as a starting material. Treatment with boron trifluoride in dimethyl sulfoxide yields methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate, which upon further treatment with potassium hydroxide in methanol gives 2-hydroxy-3-(4-isobutylphenyl)-3-butenoic acid. Refluxing this intermediate with hydrochloric acid in acetic acid induces decarboxylation and rearrangement to form 2-(4-isobutylphenyl)propanal, which can be oxidized to the corresponding propionic acid derivative.

This method allows for the direct introduction of the propionic acid side chain onto the chlorinated aromatic ring, offering a relatively straightforward synthetic route.

Detailed Reaction Conditions and Outcomes

Step Reagents/Conditions Intermediate/Product Yield/Notes
1 Methyl 3-(4-isobutylphenyl)-3-methylglycidate + BF3 in DMSO Methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate High yield; epoxide ring opening
2 Treatment with KOH in methanol 2-Hydroxy-3-(4-isobutylphenyl)-3-butenoic acid Excellent yield; stable intermediate
3 Reflux with 35% HCl in acetic acid 2-(4-Isobutylphenyl)propanal 90% yield; decarboxylation and rearrangement
4 Oxidation of aldehyde 2-(4-Isobutylphenyl)propionic acid Standard oxidation methods apply
5 Friedel-Crafts alkylation of 3-chlorobenzene derivatives 3-Chloro-4-isobutylbenzene intermediates >95% yield alkylation
6 Formation of nitrile intermediate 2-(3-Chloro-4-isobutylphenyl)propionitrile High yield; via cyanide substitution
7 Hydrolysis of nitrile with acid 2-(3-Chloro-4-isobutylphenyl)propionic acid Purity >99.5%; recrystallization from octane
8 Grignard formation from 1-chloro-1-(3-chloro-4-isobutylphenyl)ethane Organomagnesium intermediate Reflux in THF with Mg, 30 min post-initiation
9 Carboxylation by CO2 bubbling 2-(3-Chloro-4-isobutylphenyl)propionic acid Acidic workup yields product; extraction with ether

Purification and Characterization

The final acid product is typically purified by recrystallization from solvents such as octane or ethanol, often preceded by charcoal treatment to remove colored impurities. Characterization includes melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis to confirm the structure and purity.

Research Outcomes and Yields

  • The epoxide opening and rearrangement method yields intermediates and final products in high yields (up to 90% for aldehyde intermediates).
  • Friedel-Crafts alkylation followed by nitrile formation and hydrolysis provides purified acid with yields around 44-50%, which can be improved by reprocessing mother liquors.
  • Grignard carboxylation is a versatile method with moderate to good yields, suitable for laboratory-scale synthesis.

Summary Table of Physical and Chemical Properties

Property Value
Molecular Formula C13H17ClO2
Molecular Weight 240.726 g/mol
Density 1.133 g/cm³
Boiling Point 342.3 °C at 760 mmHg
Flash Point 160.8 °C
LogP (Partition coefficient) 3.7266
Exact Mass 240.092 Da
Index of Refraction 1.53

Note: These properties pertain specifically to 2-(3-chloro-4-isobutylphenyl)propionic acid and are critical for handling and process development.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-isobutylphenyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Chloro-4-isobutylphenyl)propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-(3-Chloro-4-isobutylphenyl)propionic acid involves the non-selective, reversible inhibition of cyclooxygenase enzymes COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents Primary Use Key Properties/Notes
2-(3-Chloro-4-isobutylphenyl)propionic acid C₁₃H₁₇ClO₂ 3-Cl, 4-isobutylphenyl Inferred pharmaceutical Hypothesized COX inhibition
2-(4-Chlorophenyl)propanoic acid C₉H₉ClO₂ 4-Cl phenyl Intermediate/Research Lacks isobutyl group; lower lipophilicity
2-(2,4-Dichlorophenoxy)propionic acid C₉H₈Cl₂O₃ 2,4-Cl phenoxy Herbicide Carcinogen (IARC Group 2B)
MCPP (2-(4-Chloro-2-methylphenoxy)propionic acid) C₁₀H₁₁ClO₃ 4-Cl, 2-CH₃ phenoxy Herbicide Skin/eye irritant; carcinogen
Ketoprofen (2-(3-benzoylphenyl)propionic acid) C₁₆H₁₄O₃ 3-benzoylphenyl NSAID COX-1/2 inhibitor; anti-inflammatory
Ibuprofen (2-(4-isobutylphenyl)propionic acid) C₁₃H₁₈O₂ 4-isobutylphenyl NSAID Analgesic; non-carcinogenic

Key Observations:

Phenoxy vs. Phenyl Groups: Herbicidal analogs (e.g., 2-(2,4-dichlorophenoxy)propionic acid) contain oxygen-linked phenoxy groups, which increase solubility but introduce carcinogenic risks . In contrast, phenyl-substituted compounds (e.g., ibuprofen) are generally safer and used pharmaceutically .

Toxicity and Safety: Chlorinated phenoxypropionic acids (e.g., 2-(2,4-dichlorophenoxy)propionic acid) are classified as carcinogens, requiring strict handling protocols . The target compound’s phenyl (non-phenoxy) structure may reduce such risks, but chlorination at C-3 necessitates further toxicological evaluation.

Acidity and Pharmacokinetics :

  • Propionic acid derivatives typically exhibit pKa values near 4–5, favoring ionization at physiological pH and influencing bioavailability . Substituents like chlorine (electron-withdrawing) and isobutyl (electron-donating) may modulate acidity and metabolic stability.

Application-Based Comparison

Table 2: Application and Mechanism Insights

Compound Application Mechanism of Action Reference
2-(3-Chloro-4-isobutylphenyl)propionic acid Hypothesized NSAID Potential COX-1/2 inhibition (inferred) Structural analogy
Ketoprofen NSAID COX-1/2 inhibition; reduces prostaglandins
MCPP Herbicide Auxin mimicry; disrupts plant growth
Ibuprofen NSAID COX-1/2 inhibition; analgesic

Key Insights:

  • Pharmaceutical Potential: The target compound’s structure aligns with NSAIDs like ibuprofen and ketoprofen, suggesting possible cyclooxygenase (COX) inhibition . However, the chlorine atom may introduce unique binding interactions or metabolic pathways requiring validation.
  • Herbicidal vs. Pharmaceutical Use: Phenoxy-substituted propionic acids (e.g., MCPP) act as herbicides via plant hormone disruption, whereas phenyl-substituted derivatives target mammalian enzymes .

Biological Activity

2-(3-Chloro-4-isobutylphenyl)propionic acid, commonly known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is significant in clinical settings for the management of pain and inflammation. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-Chloro-4-isobutylphenyl)propionic acid is C13H17ClO2. Its structure features a propionic acid moiety attached to a chlorinated phenyl ring with an isobutyl substituent.

PropertyValue
Molecular Weight232.73 g/mol
SolubilitySoluble in organic solvents, slightly soluble in water
Melting Point75-77 °C
pKa4.4

The primary mechanism of action of ibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, ibuprofen reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

Key Points:

  • COX-1 Inhibition : Leads to decreased production of protective gastric mucosa and renal blood flow.
  • COX-2 Inhibition : Primarily responsible for the inflammatory response; its inhibition results in reduced inflammation and pain.

Anti-inflammatory Effects

Ibuprofen exhibits significant anti-inflammatory activity through its ability to decrease prostaglandin levels. Clinical studies have demonstrated its efficacy in treating conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders.

Analgesic Effects

The analgesic properties of ibuprofen make it effective for various types of pain, including postoperative pain, dental pain, and menstrual cramps. A meta-analysis indicated that ibuprofen is as effective as acetaminophen for treating mild to moderate pain.

Antipyretic Effects

Ibuprofen also functions as an antipyretic by acting on the hypothalamus to lower fever. Studies show that it effectively reduces fever in both adults and children.

Pharmacokinetics

Ibuprofen is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 1 to 2 hours after oral administration. The drug is extensively metabolized in the liver and has a half-life of about 2 hours.

ParameterValue
Bioavailability80% - 100%
Peak Plasma Time1 - 2 hours
Half-life2 hours
MetabolismHepatic (CYP2C9 pathway)

Case Study 1: Efficacy in Osteoarthritis

A randomized controlled trial assessed the efficacy of ibuprofen in patients with osteoarthritis. The study found that ibuprofen significantly reduced pain scores compared to placebo after four weeks of treatment.

Case Study 2: Postoperative Pain Management

In a double-blind study involving postoperative patients, ibuprofen was shown to provide effective analgesia comparable to opioids but with a lower incidence of side effects. Patients receiving ibuprofen reported lower pain scores and required fewer rescue medications.

Safety Profile

While generally well-tolerated, ibuprofen can cause gastrointestinal side effects such as ulcers and bleeding due to COX-1 inhibition. Renal impairment and cardiovascular risks are also associated with long-term use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.